4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride is a chemical compound with the molecular formula C8H15ClN4O and a molecular weight of 218.68 g/mol. It appears as an off-white solid and is primarily recognized as an impurity in the synthesis of sildenafil, a well-known medication used to treat erectile dysfunction. The compound is categorized under pyrazole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Due to the lack of research on AMPC-HCl, no specific safety information is available. However, as a general precaution, any new organic compound should be handled with care, assuming potential toxicity and flammability until proper testing is conducted [].
Information on AMPC-HCl is currently scarce. Future research efforts should focus on:
The chemical behavior of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride can be analyzed through its reactivity as a carboxamide and as an amine. It can participate in various reactions typical for amines, such as acylation, alkylation, and condensation reactions. Additionally, the presence of the pyrazole ring allows for potential electrophilic aromatic substitution reactions. Its hydrochloride form enhances its solubility in water, which is beneficial for various chemical transformations and biological assays .
This compound exhibits notable biological activity, particularly as a hypolipidemic agent, which implies its potential role in lowering lipid levels in the bloodstream. Furthermore, it has been indicated as a possible inhibitor of phosphodiesterase 1, an enzyme that plays a significant role in cellular signaling pathways related to cardiovascular health . The ability to influence lipid metabolism and enzyme inhibition makes it a candidate for further pharmacological studies.
The synthesis of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride typically involves multi-step organic reactions. The general synthetic route includes:
4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride is primarily utilized in research settings focused on drug development, particularly in the study of phosphodiesterase inhibitors and hypolipidemic agents. Its role as an impurity in sildenafil synthesis also highlights its significance in pharmaceutical manufacturing processes . Moreover, due to its biological properties, it may find applications in developing treatments for metabolic disorders.
Research into the interaction of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride with other biomolecules is crucial for understanding its pharmacodynamics. Preliminary studies suggest that it may interact with various receptors and enzymes involved in lipid metabolism and cardiovascular function. Further interaction studies are necessary to elucidate its mechanism of action and potential therapeutic targets .
Several compounds share structural similarities with 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride. Below is a comparison highlighting their uniqueness:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Amino-2-methyl-5-propylpyrazole-3-carboxamide | C8H14N4O | Similar structure; different substitution pattern; potential hypolipidemic effects |
4-Amino-1-methyl-3-n-propylpyrazole-5-carboxamide | C8H14N4O | Structural variant; used as an impurity in sildenafil synthesis |
3-Methyl-4-amino-5-propylpyrazole | C8H12N4 | Lacks carboxamide functionality; different biological activity profile |
The unique feature of 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide hydrochloride lies in its specific arrangement of functional groups that confer distinct biological activities compared to these similar compounds .
Corrosive